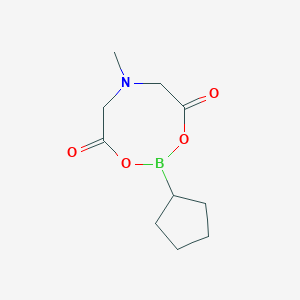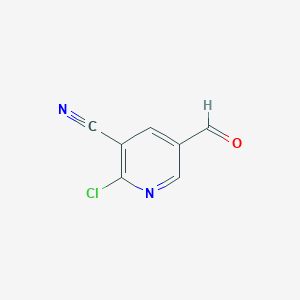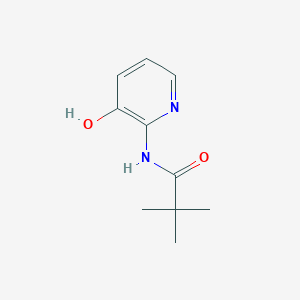
2-(2-aminoethoxy)acetic Acid
Overview
Description
2-(2-Aminoethoxy)acetic acid is an organic compound with the molecular formula C6H13NO4. It is a derivative of acetic acid, featuring an aminoethoxy group attached to the acetic acid backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminoethoxy)acetic acid typically involves multiple steps. One common method starts with 2-(2-chloroethoxy)ethanol, which reacts with dibenzylamine in the presence of potassium carbonate and sodium bromide in acetonitrile at 80°C for 24 hours to form an intermediate compound. This intermediate is then subjected to further reactions, including oxidation and hydrogenation, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves safe and controllable reaction conditions, avoiding hazardous reagents like sodium hydride. The reactions are carried out under mild conditions to ensure high yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(2-aminoethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted aminoethoxy acetic acids and their derivatives .
Scientific Research Applications
2-(2-aminoethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for metabolic disorders.
Industry: The compound is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2-aminoethoxy)acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 2-(2-aminoethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)acetic acid
Uniqueness: 2-(2-aminoethoxy)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological interactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(2-aminoethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRLUBOJIGSVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457492 | |
| Record name | 2-(2-aminoethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-71-9 | |
| Record name | 2-Aminoethoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-aminoethoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOETHOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKE1SR1DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the flexibility of 2-(2-Aminoethoxy)acetic acid influence its interaction with mitochondrial processing peptidase (MPP)?
A1: Research suggests that the flexibility of AEA plays a crucial role in its interaction with MPP. When AEA was introduced into a synthetic peptide mimicking the extension peptide of malate dehydrogenase, specifically between the distal and proximal residues recognized by MPP, it enhanced the efficiency of substrate processing []. This finding indicates that the flexible nature of AEA likely allows the peptide to adopt a conformation optimal for recognition and cleavage by MPP.
Q2: What is the role of this compound in the synthesis of Satsuma Lutai?
A2: AEA and its longer chain analog, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, are key components in a novel solid-phase synthesis method for Satsuma Lutai, a biologically active peptide []. The process involves coupling these molecules to a peptide resin, contributing to a simplified procedure with a shorter synthesis cycle and higher product yield compared to traditional methods. This highlights the potential of AEA as a building block in peptide synthesis.
Q3: Can this compound be utilized to modify peptides for antiviral applications?
A3: Yes, research suggests that incorporating AEA into antiviral peptides can enhance their effectiveness. Specifically, conjugating AEA to an antiviral peptide through a maleimide linker, potentially coupled to serum albumin, has been explored as a strategy to improve the lifespan and efficacy of fusion inhibitor peptides against viral infections []. This modification could lead to the development of more potent and longer-lasting antiviral therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)


![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)


